3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
CAS No.: 1462952-68-6
Cat. No.: VC2886499
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462952-68-6 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 5-cyclopropyl-2-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3 |
| Standard InChI Key | PLXODNIJQHTNTE-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC(=N1)C2CC2)N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2CC2)N |
Introduction
Chemical Identity and Structural Characteristics
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is a substituted pyrazole with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . The compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with specific substitutions: a cyclopropyl group at position 3, an isopropyl group at position 1, and an amino group at position 5 . This arrangement of functional groups contributes to its unique chemical reactivity and biological properties.
The compound is also known by several synonyms, including 5-cyclopropyl-2-propan-2-ylpyrazol-3-amine and 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . It is registered with CAS number 1462952-68-6, which serves as its unique identifier in chemical databases and literature .
The structural configuration of this compound is particularly important for its function. The cyclopropyl group, with its distinctive three-membered ring, introduces strain into the molecule and affects its electronic distribution. Meanwhile, the isopropyl substituent at the N1 position of the pyrazole ring influences the compound's lipophilicity and steric properties. The primary amine group at position 5 provides a reactive site for further functionalization and plays a crucial role in hydrogen bonding interactions with biological targets.
Table 1: Basic Chemical Identity Information
| Property | Value |
|---|---|
| Chemical Name | 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1462952-68-6 |
| Alternative Names | 5-cyclopropyl-2-propan-2-ylpyrazol-3-amine, 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
Synthesis Methodologies
The synthesis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Although specific synthesis protocols may vary based on laboratory conditions, several general approaches have been documented.
One common synthetic route involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. This approach allows for the controlled formation of the pyrazole ring with the desired substitution pattern. The cyclopropyl group is typically introduced early in the synthesis, while the isopropyl group is attached to one of the nitrogen atoms of the pyrazole ring through alkylation reactions.
Physical and Chemical Properties
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine possesses physical and chemical properties that are characteristic of substituted pyrazoles. While specific experimental data on some physical properties may be limited, theoretical predictions and structural analysis provide valuable insights.
The compound typically appears as a solid at room temperature, consistent with other pyrazole derivatives of similar molecular weight. Its solubility profile is expected to show moderate solubility in organic solvents such as ethanol, methanol, and DMSO, with limited solubility in water due to its relatively lipophilic substituents.
From a chemical perspective, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, primarily centered around its functional groups:
Oxidation Reactions
The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides. These oxidation reactions primarily target the nitrogen atoms in the pyrazole ring.
Reduction Reactions
Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the cyclopropyl group or the pyrazole ring itself. These reactions can lead to the formation of reduced pyrazole derivatives with altered biological properties.
Substitution Reactions
The primary amine group at position 5 serves as an important site for nucleophilic substitution reactions. This group can be replaced by other functional groups through reactions with alkyl halides, acyl chlorides, or other electrophilic reagents. Such modifications can significantly alter the compound's biological activity and physicochemical properties.
Table 2: Key Chemical Reactions of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
| Reaction Type | Reagents | Products | Potential Applications |
|---|---|---|---|
| Oxidation | KMnO4, H2O2 | Pyrazole oxides | Synthesis of bioactive compounds |
| Reduction | LiAlH4, NaBH4 | Reduced pyrazole derivatives | Modification of pharmacological properties |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | N-substituted derivatives | Development of enzyme inhibitors |
| Acylation | Acid chlorides, anhydrides | Amide derivatives | Drug development |
| Alkylation | Alkyl halides | N-alkylated products | Structure-activity relationship studies |
Biological Activity and Mechanism of Action
Research indicates that pyrazole derivatives, including compounds with structures similar to 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine, exhibit promising anticancer and anti-inflammatory properties. The specific biological activities of this compound are believed to be mediated through its interactions with enzymes and cellular receptors.
The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent catalytic reactions. This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its therapeutic effects.
Related pyrazole derivatives have shown activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3B). While specific data for 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine may be limited, structural similarities suggest potential activity in these areas. Compounds with similar cyclopropyl moieties have demonstrated excellent cellular activity with effective concentration values (EC50) ranging from 33.0 to 124.0 nM, indicating their potential as therapeutic agents.
Research Applications
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine has diverse applications in scientific research spanning multiple disciplines:
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important scaffold for the development of novel therapeutics. Its core structure can be modified to optimize properties such as potency, selectivity, and pharmacokinetics. Research suggests potential applications in the development of anti-inflammatory and anticancer agents.
Organic Synthesis
As a building block for more complex heterocyclic compounds, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine contributes to the synthesis of pharmaceuticals and agrochemicals. The reactivity of its functional groups allows for diverse chemical transformations, making it a valuable starting material in organic synthesis.
Enzymatic Studies
The compound is utilized in studies of enzyme inhibition and receptor binding, providing valuable insights into biological processes and potential therapeutic targets. Understanding how this molecule interacts with enzymes can lead to the development of more effective inhibitors with enhanced specificity.
Industrial Applications
Beyond academic research, 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in various industrial processes.
Table 3: Research Applications of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
| Research Field | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Development of therapeutics | Potential treatment for inflammatory conditions and cancer |
| Organic Synthesis | Building block for complex molecules | Creation of new bioactive compounds |
| Enzymatic Studies | Investigation of molecular interactions | Understanding of biological mechanisms |
| Materials Science | Component in specialty chemicals | Development of advanced materials |
| Agricultural Research | Precursor for agrochemicals | Crop protection and enhancement |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine and related compounds provide critical insights into the molecular features that influence biological activity. By examining how structural modifications affect function, researchers can design more effective compounds with enhanced properties.
The cyclopropyl group at position 3 of the pyrazole ring is particularly significant. This strained three-membered ring contributes to the compound's unique electronic properties and conformation, which may be crucial for its interaction with biological targets. Related compounds with cyclopropyl substitutions have shown promising biological activities, supporting the importance of this structural element .
The isopropyl group at position 1 affects the lipophilicity and steric bulk of the molecule, potentially influencing how it interacts with receptor binding pockets. Compounds with different substituents at this position, such as phenyl groups (as in 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine), exhibit varied biological profiles, highlighting the role of this position in determining activity .
The amine group at position 5 provides a site for hydrogen bonding and further functionalization. This group can form key interactions with amino acid residues in target proteins, contributing to binding affinity and specificity.
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